

Comprehensive literature review on the discovery of 2-Hydroxythiobenzamide

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Compound of Interest

Compound Name: 2-Hydroxythiobenzamide

Cat. No.: B1586729

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An In-Depth Technical Guide to **2-Hydroxythiobenzamide**: Synthesis, Properties, and Applications

Abstract

2-Hydroxythiobenzamide, also known as thiosalicylamide, is a bifunctional aromatic compound featuring both a phenolic hydroxyl group and a primary thioamide group. This unique ortho-substitution pattern imparts significant chemical reactivity and pharmacological potential. The molecule's structure is stabilized by a strong intramolecular hydrogen bond, which influences its conformation and properties. This guide provides a comprehensive review of the primary synthetic routes to **2-Hydroxythiobenzamide**, with a focus on the thionation of salicylamide. It details the compound's structural characteristics, spectroscopic signature, and key applications as a versatile chelating agent, a precursor in heterocyclic synthesis, and a scaffold in drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists.

Physicochemical and Structural Properties

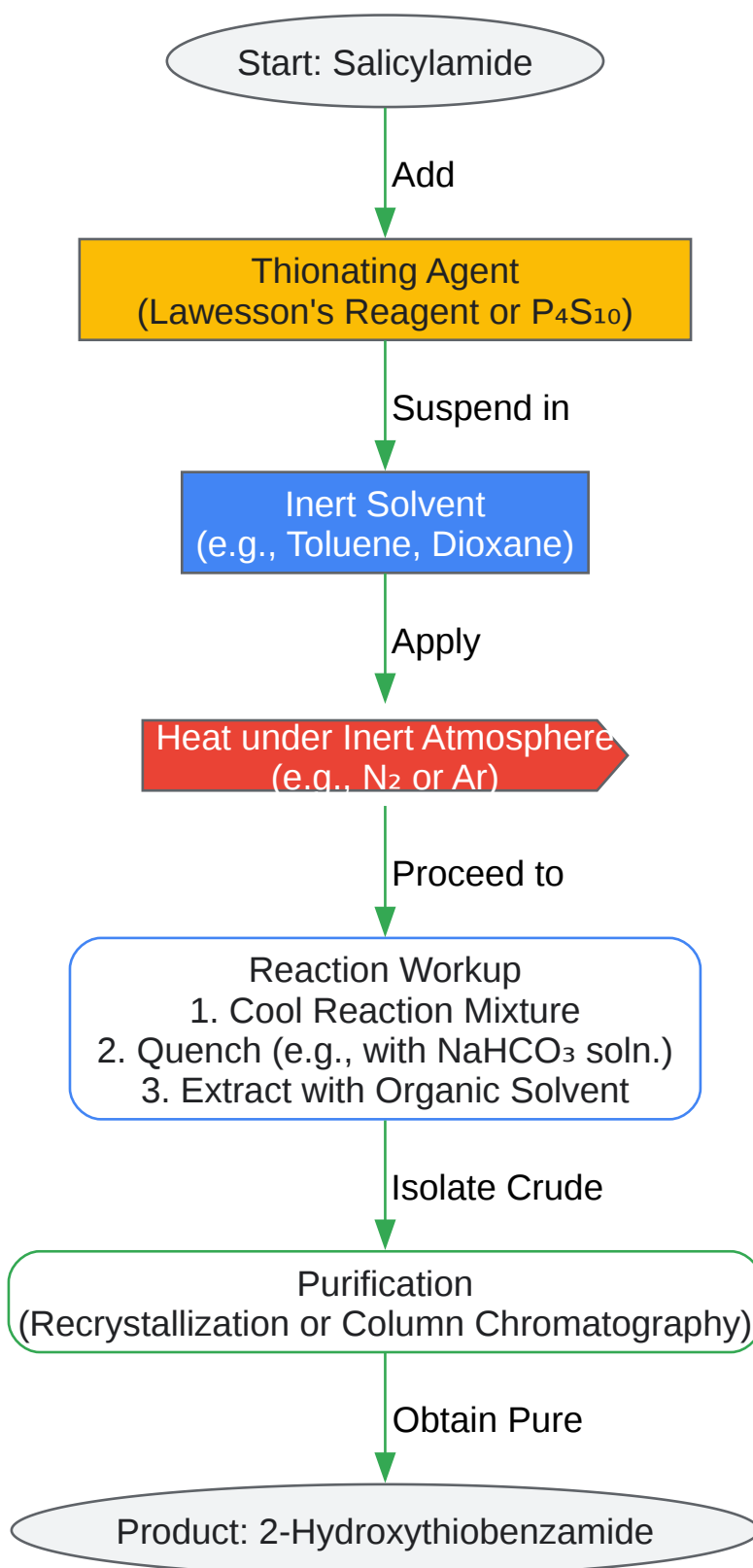
2-Hydroxythiobenzamide is a stable, crystalline solid at room temperature. Its key physical and chemical identifiers are summarized below.

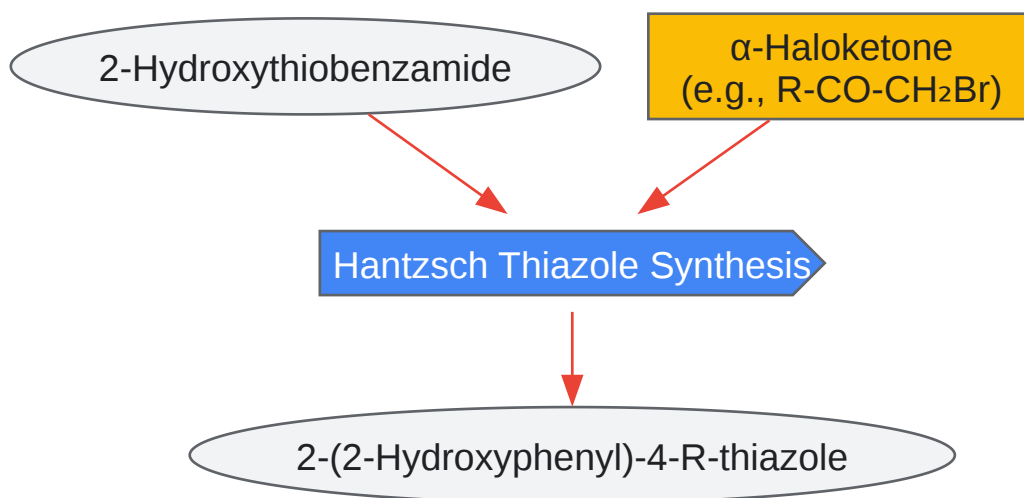
Table 1: Physicochemical Properties of 2-Hydroxythiobenzamide

Property	Value	References
CAS Number	7133-90-6	[1][2]
Molecular Formula	C ₇ H ₇ NOS	[1][2]
Molecular Weight	153.2 g/mol	[1][2]
Appearance	Off-white to cream/pale yellow crystalline powder	[1]
Melting Point	119 °C	[3]
Synonyms	Thiosalicylamide, 2-Hydroxybenzene-1-carbothioamide	[1][2]

Molecular Structure & Conformation

The defining structural feature of **2-Hydroxythiobenzamide** is the steric proximity of the hydroxyl and thioamide groups. This arrangement facilitates the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the sulfur atom of the thioamide. This interaction significantly influences the molecule's conformational preference, promoting a planar arrangement of the functional groups relative to the benzene ring. Gas phase electron diffraction (GED) studies combined with quantum chemical calculations have been employed to investigate its structure and the internal rotation of the thioamide group.[4][5] This hydrogen bonding is critical to its function as a bidentate chelating agent and influences its reactivity.





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